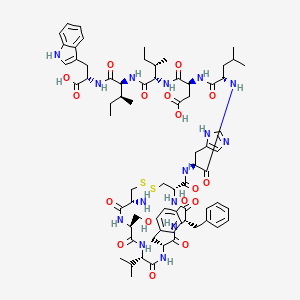

Tyr-(S)-spiro-Aba-Gly-Phe-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

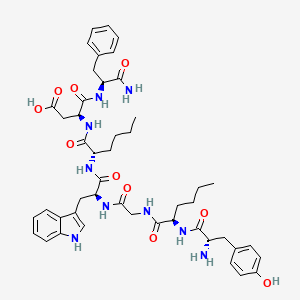

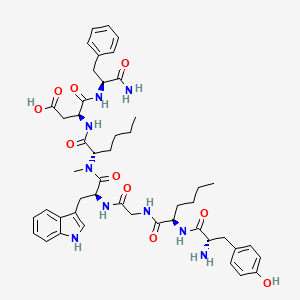

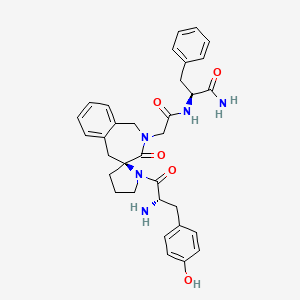

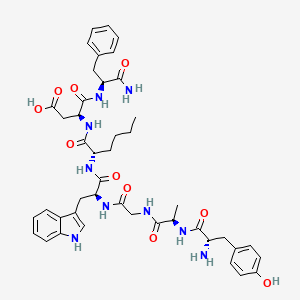

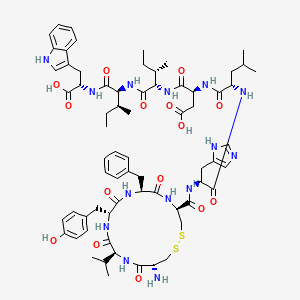

Tyr-(S)-Spiro-Aba-Gly-Phe-NH2: ist eine synthetische Peptidverbindung, die aufgrund ihrer einzigartigen Struktur und ihrer potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung besteht aus einer Sequenz von Aminosäuren, darunter Tyrosin, Spiro-Aminobuttersäure, Glycin und Phenylalanin, die zu ihren besonderen Eigenschaften und Funktionalitäten beitragen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS), einem weit verbreiteten Verfahren zur Konstruktion von Peptiden. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure (Phenylalanin) an einen festen Harzträger. Anschließend werden die Aminosäuren sequentiell unter Verwendung geschützter Aminosäurederivate hinzugefügt, um unerwünschte Nebenreaktionen zu verhindern. Der Spiro-Aminobuttersäure-Rest wird durch eine spezielle Kupplungsreaktion eingeführt, wodurch die Bildung der spirocyclischen Struktur sichergestellt wird. Das endgültige Peptid wird vom Harz abgespalten und entschützt, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und optimierte Reaktionsbedingungen werden eingesetzt, um die Effizienz und Ausbeute zu steigern. Reinigungstechniken wie Hochleistungsflüssigchromatographie (HPLC) werden eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-(S)-spiro-Aba-Gly-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin support. Subsequent amino acids are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The spiro-aminobutyric acid residue is introduced through a specialized coupling reaction, ensuring the formation of the spirocyclic structure. The final peptide is cleaved from the resin and deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield. Purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tyr-(S)-Spiro-Aba-Gly-Phe-NH2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Die phenolische Hydroxylgruppe von Tyrosin kann Substitutionsreaktionen eingehen, die zu modifizierten Derivaten führen.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Tyrosinase-Enzym können als Oxidationsmittel verwendet werden.

Reduktion: Natriumborhydrid oder andere milde Reduktionsmittel werden häufig eingesetzt.

Substitution: Verschiedene Elektrophile können verwendet werden, um Substituenten an der phenolischen Hydroxylgruppe einzuführen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen des Peptids und substituierte Tyrosinderivate .

Wissenschaftliche Forschungsanwendungen

Tyr-(S)-Spiro-Aba-Gly-Phe-NH2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Der Tyrosinrest kann phosphoryliert werden, was sich auf Signaltransduktionswege auswirkt. Die Spiro-Aminobuttersäure-Einheit trägt zur Stabilität der Verbindung und zur Bindungsaffinität zu Zielproteinen bei. Die Gesamtstruktur des Peptids ermöglicht es ihm, mit Enzymen, Rezeptoren und anderen Biomolekülen zu interagieren und deren Aktivität und Funktion zu modulieren .

Wirkmechanismus

The mechanism of action of Tyr-(S)-spiro-Aba-Gly-Phe-NH2 involves its interaction with specific molecular targets and pathways. The tyrosine residue can undergo phosphorylation, affecting signal transduction pathways. The spiro-aminobutyric acid moiety contributes to the compound’s stability and binding affinity to target proteins. The peptide’s overall structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

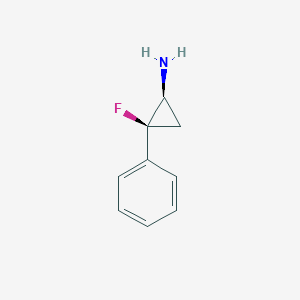

Tyr-Gly-Phe-NH2: Ein einfacheres Peptid ohne den Spiro-Aminobuttersäure-Rest, das zur Untersuchung grundlegender Peptideigenschaften verwendet wird.

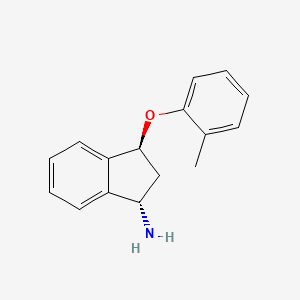

Tyr-®-Spiro-Aba-Gly-Phe-NH2: Ein Enantiomer der Zielverbindung, das verwendet wird, um stereochemische Effekte auf die biologische Aktivität zu untersuchen.

Tyr-(S)-Spiro-Aba-Gly-Phe-OH: Ein Derivat mit einer Carboxylgruppe anstelle einer Amidgruppe am C-Terminus, das sich auf seine Löslichkeit und Reaktivität auswirkt.

Einzigartigkeit

Tyr-(S)-Spiro-Aba-Gly-Phe-NH2 zeichnet sich durch seine spirocyclische Struktur aus, die ihm einzigartige konformationelle Stabilität und Bindungseigenschaften verleiht. Diese Eigenschaft macht es zu einem wertvollen Werkzeug für die Untersuchung komplexer biologischer Interaktionen und die Entwicklung neuartiger Therapeutika .

Eigenschaften

Molekularformel |

C33H37N5O5 |

|---|---|

Molekulargewicht |

583.7 g/mol |

IUPAC-Name |

(2S)-2-[[2-[(4S)-1'-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3-oxospiro[1,5-dihydro-2-benzazepine-4,2'-pyrrolidine]-2-yl]acetyl]amino]-3-phenylpropanamide |

InChI |

InChI=1S/C33H37N5O5/c34-27(17-23-11-13-26(39)14-12-23)31(42)38-16-6-15-33(38)19-24-9-4-5-10-25(24)20-37(32(33)43)21-29(40)36-28(30(35)41)18-22-7-2-1-3-8-22/h1-5,7-14,27-28,39H,6,15-21,34H2,(H2,35,41)(H,36,40)/t27-,28-,33-/m0/s1 |

InChI-Schlüssel |

XXSVWIUHNDWFND-DRVYDUGISA-N |

Isomerische SMILES |

C1C[C@@]2(CC3=CC=CC=C3CN(C2=O)CC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)N(C1)C(=O)[C@H](CC5=CC=C(C=C5)O)N |

Kanonische SMILES |

C1CC2(CC3=CC=CC=C3CN(C2=O)CC(=O)NC(CC4=CC=CC=C4)C(=O)N)N(C1)C(=O)C(CC5=CC=C(C=C5)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[2-(3-Carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B10853544.png)

![Tyr-D-Ala-Phe-Asp-Val-Val-Thr[Beta-D-Glc]-Gly-NH2](/img/structure/B10853594.png)